2-氨基-5-(4-甲氧基苯甲酰)-1,3-噻唑-4-羧酸甲酯

描述

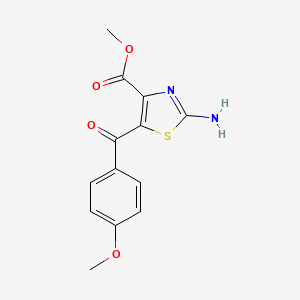

Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C13H12N2O4S and its molecular weight is 292.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

制药学: 抗癌特性

该化合物因其潜在的抗癌特性而受到研究。2-氨基-5-(4-甲氧基苯甲酰)-1,3-噻唑-4-羧酸甲酯的结构与吩恶嗪衍生物相似,而吩恶嗪衍生物已知具有抗癌活性。 放线菌素D是一种众所周知的抗癌药物,它含有吩恶嗪部分,这表明相关的化合物也可能表现出抗肿瘤特性 .

材料科学: 光电应用

在材料科学领域,该化合物可用于开发有机发光二极管 (OLED)。 它与用于 OLED 的吩恶嗪的结构相似,表明它可能在提高这些器件的效率和稳定性方面发挥作用 .

化疗: 药物开发

由于其潜在的生物活性,2-氨基-5-(4-甲氧基苯甲酰)-1,3-噻唑-4-羧酸甲酯可作为合成新型化疗药物的起始原料。 可以通过对其分子结构进行修饰来增强其与癌细胞的相互作用 .

有机电子学: 光氧化还原催化剂

该化合物在有机电子学应用中作为光氧化还原催化剂的潜力非常大。 它可能参与开发用于有机合成的新的光氧化还原体系,这对于创建复杂的的有机化合物至关重要 .

染料敏化太阳能电池: 能量转换

在可再生能源领域,该化合物可用于染料敏化太阳能电池 (DSSC)。 它具有吸收光并将其转化为电能的能力,使其成为提高 DSSC 光捕获效率的候选材料 .

偶氮染料和二硫代氨基甲酸酯的合成

2-氨基-5-(4-甲氧基苯甲酰)-1,3-噻唑-4-羧酸甲酯是合成偶氮染料和二硫代氨基甲酸酯的重要起始原料。 这些化合物在纺织品和农业化学品中具有广泛的应用 .

生物活性

Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate is a compound belonging to the thiazole family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate is . Its structure includes a thiazole ring, an amino group, and a methoxybenzoyl substituent, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₄S |

| Molecular Weight | 292.31 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

- Cell Lines Tested : Human glioblastoma (U251), melanoma (WM793), and others.

- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent cytotoxic effects.

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies have suggested that the thiazole moiety plays a critical role in these activities by interacting with specific cellular targets.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It has been tested against a variety of bacterial strains, including:

- Gram-positive Bacteria : Staphylococcus aureus

- Gram-negative Bacteria : Escherichia coli

The compound's antimicrobial efficacy is thought to stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study published in a peer-reviewed journal evaluated the cytotoxic effects of methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with enhanced effects observed when combined with other chemotherapeutic agents . -

Antimicrobial Efficacy Assessment :

In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of bacteria. The findings revealed that it exhibited bacteriostatic activity at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

The biological activity of methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole ring may interact with enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : The compound could modulate receptor activity linked to apoptosis and survival pathways in cancer cells.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

属性

IUPAC Name |

methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-18-8-5-3-7(4-6-8)10(16)11-9(12(17)19-2)15-13(14)20-11/h3-6H,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTPHKQAWSVZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。